N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused bicyclic system comprising a triazole and quinazoline ring. Key structural features include:
- Triazolo[1,5-a]quinazoline core: A 4,5-dihydro-5-oxo moiety indicates partial saturation and a ketone group at position 3.
- Substituents: 3-Chlorobenzyl group at the N-position, introducing electron-withdrawing effects and aromatic bulk. 3-Methylphenyl group at position 3, contributing steric hindrance and lipophilicity.
Synthetic routes likely involve cyclocondensation of cyanocarbonimidates or related intermediates, as seen in analogous heterocyclic systems .
Properties
CAS No. |
1031650-60-8 |
|---|---|
Molecular Formula |
C24H18ClN5O2 |
Molecular Weight |
443.89 |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H18ClN5O2/c1-14-4-2-6-16(10-14)21-22-27-24(32)19-9-8-17(12-20(19)30(22)29-28-21)23(31)26-13-15-5-3-7-18(25)11-15/h2-12,29H,13H2,1H3,(H,26,31) |
SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC(=CC=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic compound that belongs to the class of quinazoline derivatives. This compound has drawn attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. The unique structure of this compound, featuring a triazole moiety fused with a quinazoline ring, suggests diverse mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₈ClN₅O₂, with a molecular weight of approximately 367.83 g/mol. The presence of the triazole and quinazoline rings contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₅O₂ |
| Molecular Weight | 367.83 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. Studies have shown that various quinazoline compounds can inhibit tumor cell proliferation through multiple pathways:
- Mechanism of Action : Quinazolines can induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Cell Lines Tested : In vitro studies on cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) have demonstrated cytotoxic effects with IC₅₀ values in the low micromolar range.
A comparative study involving related compounds showed that those with substitutions at specific positions on the quinazoline ring exhibited enhanced anticancer activity, suggesting structure-activity relationships (SAR) that could be exploited for drug development .
Anti-inflammatory Activity
Quinazolines are also known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit inflammatory mediators such as TNF-alpha and interleukins:
- Inhibition Studies : Experimental results indicate that this compound significantly reduces the production of pro-inflammatory cytokines in activated macrophages.
- Potential Applications : This activity suggests potential therapeutic applications in diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
Study 1: Anticancer Efficacy
In a recent study published in Cancer Letters, researchers synthesized several quinazoline derivatives and evaluated their anticancer efficacy against various cell lines. Among these derivatives, this compound showed promising results with an IC₅₀ value of 0.23 µM against A549 cells .
Study 2: Inflammation Modulation
Another study focused on the anti-inflammatory effects of quinazoline derivatives demonstrated that the compound significantly inhibited LPS-induced TNF-alpha secretion in human macrophages. The results indicated a dose-dependent response with effective concentrations ranging from 0.5 to 10 µM .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Compound A : 4,5-Dihydro-5-oxopyrazolo[1,5-a]quinazoline-3-carboxylic acid derivatives
- Core Difference : Pyrazoloquinazoline vs. triazoloquinazoline.
- Impact :
- The pyrazole ring (two adjacent nitrogen atoms) offers distinct electronic properties compared to the triazole (three nitrogen atoms), altering dipole moments and binding interactions.
- The carboxylic acid group (vs. carboxamide) increases solubility but reduces passive membrane permeability due to ionization at physiological pH.
Compound B : 2-(3-Chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Core Difference : [1,2,4]Triazolo[4,3-a]quinazoline vs. [1,2,3]triazolo[1,5-a]quinazoline.
- Impact: The altered ring fusion ([4,3-a] vs. The diisobutyl groups (vs. 3-methylphenyl) increase steric bulk and lipophilicity, which may enhance blood-brain barrier penetration.
Substituent Effects
Chlorine vs. Methyl Groups
- 3-Chlorobenzyl (Target Compound):
- Electron-withdrawing chlorine enhances aromatic electrophilicity, favoring π-π stacking with electron-rich enzyme pockets.
Carboxamide vs. Other Polar Groups
- The carboxamide in the target compound provides hydrogen-bond donor/acceptor capacity without ionization, balancing solubility and permeability. In contrast, Compound A’s carboxylic acid may limit bioavailability due to charge .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s triazoloquinazoline core may be synthesized via cyanocarbonimidate intermediates, similar to methods for related heterocycles .
- Bioactivity Trends :
- Optimization Potential: Replacing the 3-methylphenyl group with polar substituents could improve solubility while retaining target affinity.
Q & A
Basic: What are the critical steps and optimization parameters in synthesizing this compound?
Methodological Answer:
The synthesis involves:
- Core Formation : Construction of the triazoloquinazoline core via cyclization reactions, often using hydrazine derivatives to form the triazole ring .
- Functionalization : Introduction of the 3-chlorobenzyl and 3-methylphenyl groups via coupling agents (e.g., carbodiimides) under inert atmospheres .
- Optimization : Key parameters include:
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and substituent positions, with aromatic protons typically appearing at δ 7.0–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (m/z 443.9 for [M+H]+) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1680 cm⁻¹) and triazole (C=N, ~1550 cm⁻¹) functional groups .
Basic: How is the compound screened for initial biological activity?
Methodological Answer:
- In Vitro Assays :
Advanced: How do structural modifications (e.g., halogen substitution) influence bioactivity?
Methodological Answer:
- Substituent Effects :
- SAR Studies : Quantitative structure-activity relationship (QSAR) models correlate logP values with antimicrobial potency (R² > 0.85 in related compounds) .
Advanced: What strategies are used to identify the compound’s molecular targets?
Methodological Answer:
- Target Fishing :
- Enzyme Inhibition : Fluorescence-based assays measure inhibition of dihydrofolate reductase (DHFR), a common quinazoline target .
Advanced: How to resolve contradictions in reported biological data across analogs?
Methodological Answer:
- Case Study : Discrepancies in anti-inflammatory activity between 3-chloro (IC50 8.7 µM) and 4-fluoro (IC50 15.2 µM) analogs are attributed to:
- Resolution : Standardize protocols (e.g., fixed LPS dose) and validate with orthogonal assays (ELISA for TNF-α) .
Advanced: What advanced techniques elucidate the compound’s 3D conformation?
Methodological Answer:
- X-ray Crystallography : Resolves bond angles and torsional strain in the triazoloquinazoline core (e.g., dihedral angle ~15° between triazole and quinazoline) .
- Dynamic NMR : Detects rotational barriers in the chlorobenzyl group (ΔG‡ ~12 kcal/mol) .
- Computational Modeling : DFT calculations (B3LYP/6-311G*) optimize geometry and predict electrostatic potential surfaces .
Advanced: How to optimize solubility without compromising bioactivity?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the carboxamide group to enhance aqueous solubility (e.g., 5-fold increase in PBS) .
- Co-crystallization : Use co-formers (e.g., succinic acid) to improve dissolution rates .
- Micellar Encapsulation : PEG-PLGA nanoparticles achieve sustained release (t1/2 ~24 hrs) in simulated physiological conditions .
Advanced: What challenges arise in impurity profiling during synthesis?
Methodological Answer:
- Common Impurities :
- Mitigation :
- Purification : Flash chromatography (silica gel, 5% MeOH/CH2Cl2) removes polar impurities .
- Process Control : In-line FTIR monitors reaction completeness in real time .
Advanced: How is preclinical toxicity evaluated for this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
